molecular formula C13H15N B14265506 2-Phenyl-4-(propan-2-yl)-1H-pyrrole CAS No. 183680-97-9

2-Phenyl-4-(propan-2-yl)-1H-pyrrole

Cat. No.: B14265506
CAS No.: 183680-97-9
M. Wt: 185.26 g/mol
InChI Key: ZEURQUOSGKWXSY-UHFFFAOYSA-N
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Description

2-Phenyl-4-(propan-2-yl)-1H-pyrrole is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom This particular compound is characterized by the presence of a phenyl group at the second position and an isopropyl group at the fourth position of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(propan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. For this compound, the starting materials would include a phenyl-substituted 1,4-dicarbonyl compound and isopropylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(propan-2-yl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Dihydropyrrole derivatives.

    Substitution: Brominated or nitrated pyrrole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(propan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-pyrrole: Lacks the isopropyl group at the fourth position.

    4-(Propan-2-yl)-1H-pyrrole: Lacks the phenyl group at the second position.

    2-Phenyl-4-methyl-1H-pyrrole: Contains a methyl group instead of an isopropyl group at the fourth position.

Uniqueness

2-Phenyl-4-(propan-2-yl)-1H-pyrrole is unique due to the presence of both the phenyl and isopropyl groups, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogs.

Properties

CAS No.

183680-97-9

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-phenyl-4-propan-2-yl-1H-pyrrole

InChI

InChI=1S/C13H15N/c1-10(2)12-8-13(14-9-12)11-6-4-3-5-7-11/h3-10,14H,1-2H3

InChI Key

ZEURQUOSGKWXSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC(=C1)C2=CC=CC=C2

Origin of Product

United States

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